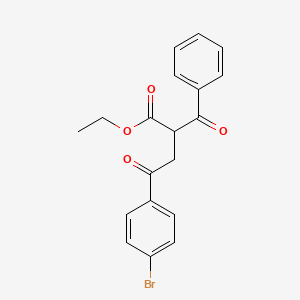

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate

CAS No.: 29113-49-3

Cat. No.: VC7320878

Molecular Formula: C19H17BrO4

Molecular Weight: 389.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29113-49-3 |

|---|---|

| Molecular Formula | C19H17BrO4 |

| Molecular Weight | 389.245 |

| IUPAC Name | ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3 |

| Standard InChI Key | LSYAQULUWRJCCX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Introduction

Structural Characteristics and Nomenclature

The compound's IUPAC name, ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate, reflects its substitution pattern:

-

A benzoyl group (C₆H₅CO-) at position 2 of the butanoate chain.

-

A 4-bromophenyl ketone (4-BrC₆H₄CO-) at position 4.

-

An ethyl ester (-OCO₂C₂H₅) terminating the carboxylic acid.

Its molecular formula is C₁₉H₁₇BrO₄, with a molecular weight of 413.24 g/mol . The presence of electron-withdrawing groups (bromine, ketones) and aromatic systems confers distinct electronic and steric properties, influencing reactivity and supramolecular interactions .

Synthetic Methodologies

Lewis Acid-Catalyzed [2+2] Cycloaddition

A patent (CN116947636A) details a scalable synthesis of 2-acyl-4-oxobutyrate derivatives using β-ketoesters, sulfonium ylides, and Lewis acids . While the exemplified compound in the patent is 2-benzoyl-4-oxo-4-phenylbutyrate, the protocol is adaptable to incorporate 4-bromophenyl groups:

-

Reaction Setup:

-

Mechanism:

The ylide undergoes a [2+2] cycloaddition with the β-ketoester's carbonyl, followed by retro-aldol cleavage to yield the 1,4-diketone . The bromophenyl group remains intact due to the mild Lewis acid conditions, avoiding debromination . -

Workup:

Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography . Reported yields for analogous compounds exceed 75% .

Table 1: Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 90°C | |

| Time | 24 h | |

| Molar Ratio (substrate:ylide:acid) | 1:1:1 | |

| Solvent | Dichloroethane | |

| Yield (analogous) | 75–82% |

Physicochemical Properties

Data for Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2), a structural analog, provides insights into the target compound's behavior :

-

Density: 1.379 g/cm³

-

Melting Point: 58–60°C

-

Boiling Point: 376.5°C at 760 mmHg

The benzoyl substitution at position 2 likely increases steric hindrance, slightly elevating the melting point compared to the analog . The bromine atom contributes to molecular weight and polarizability, enhancing halogen-bonding potential .

Challenges and Future Directions

-

Synthetic Optimization:

-

Biological Profiling:

-

Material Science Applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume